molecular formula C6H4N2OS B13135818 Thiazolo[4,5-c]pyridin-4(5h)-one

Thiazolo[4,5-c]pyridin-4(5h)-one

Cat. No.: B13135818
M. Wt: 152.18 g/mol
InChI Key: QZUPHAULSBRNLH-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazolo[4,5-c]pyridin-4(5H)-one can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the cyclization of 2-mercaptopyridine derivatives with α-haloketones. These reactions typically require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or aluminum chloride .

Industrial Production Methods

Industrial production of this compound often involves solid-phase synthesis techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process includes the use of resin-bound intermediates and microwave-assisted reactions to accelerate the synthesis .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiazolidine derivatives, and various substituted this compound compounds. These products are often characterized by their enhanced biological activity and improved physicochemical properties .

Scientific Research Applications

Thiazolo[4,5-c]pyridin-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiazolo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-c]pyridin-4(5H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

5H-[1,3]thiazolo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)10-3-8-5/h1-3H,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPHAULSBRNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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